molecular formula C12H16O3 B8389183 4-Isopropoxy-2,5-dimethylbenzoic acid

4-Isopropoxy-2,5-dimethylbenzoic acid

Cat. No. B8389183
M. Wt: 208.25 g/mol
InChI Key: ZPNZSQFTTQQXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08598164B2

Procedure details

A solution of 1-iodo-4-isopropoxy-2,5-dimethylbenzene (450 mg, 1.6 mmol) in THF (7.8 mL) was cooled to −78° C. before nBuLi (620 mL, 2.5 M, 1.6 mmol) was added dropwise. The mixture was allowed to warm to 0° C., then it was cooled to −78° C. before it was added dropwise to a flask containing crushed, dry CO2. The mixture was allowed to warm to room temperature and was stirred overnight. The mixture was poured over ice and was acidified with 1N HCl. The mixture was extracted with ethyl acetate (3×) and the combined organics were washed with brine, dried over sodium sulfate, and concentrated to give 4-isopropoxy-2,5-dimethylbenzoic acid (67 mg, 10%). ESI-MS m/z calc. 208.1. found 209.1 (M+1)+; Retention time: 1.55 minutes (3 min run).
Name
1-iodo-4-isopropoxy-2,5-dimethylbenzene
Quantity
450 mg
Type
reactant
Reaction Step One
Name
Quantity
620 mL
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([O:9][CH:10]([CH3:12])[CH3:11])=[CH:4][C:3]=1[CH3:13].[Li]CCCC.[C:19](=[O:21])=[O:20].Cl>C1COCC1>[CH:10]([O:9][C:5]1[C:6]([CH3:8])=[CH:7][C:2]([C:19]([OH:21])=[O:20])=[C:3]([CH3:13])[CH:4]=1)([CH3:12])[CH3:11]

Inputs

Step One
Name
1-iodo-4-isopropoxy-2,5-dimethylbenzene
Quantity
450 mg
Type
reactant
Smiles
IC1=C(C=C(C(=C1)C)OC(C)C)C
Name
Quantity
620 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
7.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
it was cooled to −78° C. before it
ADDITION
Type
ADDITION
Details
was added dropwise to a flask
ADDITION
Type
ADDITION
Details
containing
CUSTOM
Type
CUSTOM
Details
crushed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
The mixture was poured over ice
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×)
WASH
Type
WASH
Details
the combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)OC1=CC(=C(C(=O)O)C=C1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.